3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine fused to a thiophene ring. They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine ring, a fluorobenzyl group, and a methoxy-dimethylpyridinylmethyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the presence of the fluorine atom, which is highly electronegative. The methoxy group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications
Discovery and Development of Non-Peptide Antagonists
Research has led to the discovery of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, including variations such as TAK-013, demonstrate high binding affinity and potent in vitro antagonistic activity, highlighting their potential as therapeutic agents for sex-hormone-dependent diseases (S. Sasaki et al., 2003).
Novel Derivatives and Their Reactions
The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles shows the breadth of chemical reactions and potential applications of these compounds in various fields of chemistry and pharmaceuticals (A. Harutyunyan, 2016).
Urease Inhibition
A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives demonstrated their potential as urease inhibitors, offering insights into their application in developing treatments for conditions such as urinary tract infections (A. Rauf et al., 2010).
Fluorescence Properties for Imaging Applications
The synthesis and characterization of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides revealed strong solid-state fluorescence, suggesting their utility in imaging and diagnostic applications (Kenichirou Yokota et al., 2012).
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Another example of thieno[2,3-d]pyrimidine-2,4-dione derivatives being explored is TAK-385, identified as a highly potent and orally active GnRH antagonist with potential applications in treating sex-hormone-related conditions (Kazuhiro Miwa et al., 2011).
Nonlinear Optical Properties for Material Science
The investigation of the third-order nonlinear optical properties of novel styryl dyes based on thieno[2,3-d]pyrimidine-2,4-diones underscores their promise as materials for optical devices, highlighting the versatility of these compounds in advanced technological applications (S. Shettigar et al., 2009).
Mechanism of Action
Without specific biological activity data or target information, it’s difficult to predict the exact mechanism of action of this compound. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, so the mechanism could potentially involve interactions with various enzymes or receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-13-10-24-17(14(2)19(13)29-3)12-25-18-8-9-30-20(18)21(27)26(22(25)28)11-15-4-6-16(23)7-5-15/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDZGORKBJJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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